molecular formula C3H7Cl B146392 1-Chloropropane CAS No. 540-54-5

1-Chloropropane

Cat. No. B146392
CAS RN: 540-54-5
M. Wt: 78.54 g/mol
InChI Key: SNMVRZFUUCLYTO-UHFFFAOYSA-N
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Description

1-Chloropropane, also known as propyl chloride, is a chlorinated hydrocarbon with the chemical formula C3H7Cl. It is used as a solvent and an intermediate in organic synthesis. The compound is a colorless, flammable liquid with a characteristic sharp smell.

Synthesis Analysis

The synthesis of chlorinated cyclopropanes, which are structurally related to 1-chloropropane, can be achieved through various methods. For instance, donor-acceptor cyclopropanes can be ring-opened by iodobenzene dichloride to yield products with chlorine atoms at the 1- and 3-positions . Additionally, alkyl 2-chloro-2-cyclopropylideneacetates serve as versatile building blocks for organic synthesis, demonstrating the reactivity of chlorinated cyclopropane derivatives . Another method involves the reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with phenols, alcohols, or thiophenol to form dichlorocyclopropanes or bis(aryloxy)methylenecyclopropanes depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of chlorinated cyclopropanes has been extensively studied. For example, the molecular structure of gaseous 1,1-dichlorocyclopropane was investigated using electron diffraction, revealing that the unique C–C bond is significantly longer than the other C–C bonds . Similarly, the molecular structure of 1-chloro-1-(trichlorovinyl)cyclopropane was determined by electron diffraction, showing a perpendicular arrangement of the cyclopropyl and trichlorovinyl groups .

Chemical Reactions Analysis

Chlorinated cyclopropanes undergo various chemical reactions. The degradation of 1,2,3-trichloropropane (TCP), a related compound, has been studied, highlighting the challenges in remediating such contaminants. Treatments include hydrolysis, elimination, and reduction by metals such as iron and zinc . The reactivity of these compounds is influenced by the presence of chlorine substituents, which can affect the reaction pathways and products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated cyclopropanes are influenced by their molecular structure. For instance, the vibrational spectra of cis-1,2,3-trichlorocyclopropane have been recorded, providing insights into the molecular vibrations and confirming the C3V structure of the molecule . Additionally, the synthesis and structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes have been performed, revealing intramolecular CH-π interactions and the formation of intermolecular halogen bonds .

Scientific Research Applications

Radiolysis Studies

  • Radiolysis at Different Temperatures : 1-Chloropropane has been studied for its radiolysis at different temperatures (77 K and 300 K), revealing insights into radical reactions influenced by temperature and cage effects (D. Jonge & J. Ceulemans, 2010).

Environmental and Biodegradation Research

  • Biotransformation by Methylosinus trichosporium : The biotransformation of 1-chloropropane by Methylosinus trichosporium OB3b, a microorganism, indicates its potential in mitigating environmental pollution from chlorinated propanes (T. Bosma & D. Janssen, 1998).

Conformational and Structural Analysis

  • Temperature-Dependent FT-IR Spectra Studies : Investigations using FT-IR spectra in different solvents and temperatures have provided detailed insights into the conformational and structural properties of 1-chloropropane (J. Durig, Xiaodong Zhu & S. Shen, 2001).

Photodissociation Dynamics

  • Photodissociation Mechanism Studies : Research on the photodissociation of 1-bromo-3-chloropropane provides insights into the dynamics and dissociation mechanisms relevant to compounds like 1-chloropropane (Zhengrong Wei et al., 2008).

Pressure Effects on Molecular Conformation

  • Raman Spectroscopic Studies Under Pressure : The effect of pressure on the conformational equilibria of 1-chloropropane, especially in water, has been studied using Raman spectroscopy, contributing to the understanding of hydrophobic effects on molecular conformation (K. Kasezawa & Minoru Katō, 2009).

Toxicological Studies

  • Subchronic Inhalation Toxicity Assessment : A study on the inhalation toxicity of 1-chloropropane in rats over 13 weeks highlights its impact on certain biochemical parameters and organ systems (Y. Chung, Jeong-hee Han & Yong-Hoon Lee, 2015).

Soil Distribution and Persistence

  • Soil Interaction and Nematode Effects : Research on the distribution and persistence of 1,2-Dibromo-3-Chloropropane, a related compound, in soil after application through various methods offers insights into the behavior of similar compounds like 1-chloropropane in agricultural settings (L. Hodges & B. Lear, 1973).

Photo-Oxidation and Atmospheric Implications

  • Kinetic Study of Photo-Oxidation : The kinetics and mechanism of Cl atom initiated photo-oxidation of monochlorinated propanes, including 1-chloropropane, provide important data for atmospheric chemistry and environmental studies (Avinash Kumar & B. Rajakumar, 2019).

Gas-Phase Reactions

  • Energetic Hydrogen Atom Reactions : Exploring the reaction of energetic hydrogen atoms with 1-chloropropane contributes to the broader understanding of chemical kinetics and reaction mechanisms (P. L. Gould & G. A. Oldershaw, 1993).

Volumetric Properties Analysis

  • Volumetric Properties in Different Conditions : Studying the volumetric properties of short-chain chloroalkanes like 1-chloropropane under various temperatures and pressures helps in understanding the influence of molecular structure on these properties (H. Guerrero et al., 2012).

Safety And Hazards

1-Chloropropane is highly flammable and its vapors may cause a flash fire . It is harmful if swallowed or inhaled and may be harmful if absorbed through the skin . It causes irritation to the skin, eyes, and respiratory tract . It is recommended to use only outdoors or in a well-ventilated area and to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-chloropropane
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InChI

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3
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InChI Key

SNMVRZFUUCLYTO-UHFFFAOYSA-N
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Canonical SMILES

CCCCl
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Molecular Formula

C3H7Cl
Record name 1-CHLOROPROPANE
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DSSTOX Substance ID

DTXSID3051462
Record name 1-Chloropropane
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Molecular Weight

78.54 g/mol
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Physical Description

1-chloropropane appears as a clear colorless liquid. Boiling point 46.6 °C. Flash point below 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic., Colorless liquid; [Merck Index]
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Boiling Point

115 to 117 °F at 760 mmHg (USCG, 1999), 46.60 °C
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Flash Point

0 °F (USCG, 1999), -17.7 °C, < 0 °F (< -18 °C) (CLOSED CUP)
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Solubility

In water, 2720 mg/L at 25 °C, Miscible with ethanol, ether; soluble in benzene, chloroform
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Density

0.892 (USCG, 1999) - Less dense than water; will float, 0.8899 g/cu cm
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Vapor Density

2.7 (Air = 1)
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Vapor Pressure

345.0 [mmHg], Vapor pressure = 1 mm Hg at 68.3 °C, 344.4 mm Hg at 25 °C
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Product Name

1-Chloropropane

Color/Form

Colorless liquid

CAS RN

540-54-5, 26446-76-4, 68390-96-5
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Melting Point

-189 °F (USCG, 1999), -122.8 °C, Liquid Molar Volume = 0.088777 cu m/kmol; Ideal Gas Heat of Formation = -1.3318X10+8 J/kmol; Heat of Fusion at melting point = 5.5440X10+6 J/kmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloropropane
Reactant of Route 2
1-Chloropropane
Reactant of Route 3
1-Chloropropane
Reactant of Route 4
1-Chloropropane
Reactant of Route 5
Reactant of Route 5
1-Chloropropane
Reactant of Route 6
1-Chloropropane

Citations

For This Compound
2,670
Citations
JR Durig, X Zhu, S Shen - Journal of Molecular Structure, 2001 - Elsevier
… To support the vibrational assignment and obtain structural information on both 1-chloropropane and 1-bromopropane, we have carried out ab initio calculations. We have carried out …
Number of citations: 47 www.sciencedirect.com
Ł Fojcik, DS Sarzyński, A Dryś… - International Journal of …, 2021 - Wiley Online Library
… 1-chloropropane as the model one. We used it to study the influence of the position of carbon in 1-chloropropane … constant for 1-chloropropane and fully deuterated 1-chloropropane. …
Number of citations: 0 onlinelibrary.wiley.com
CH Bamford, JE Casson - Proceedings of the Royal …, 1969 - royalsocietypublishing.org
… The products of the reaction between methylene, prepared by the photolysis of ketene, and 1-chloropropane have been identified and estimated and their dependence on reactant …
Number of citations: 10 royalsocietypublishing.org
CC Lee, DJ Woodcock - Journal of the American Chemical …, 1970 - ACS Publications
… Thepresent paper reports on studies of the AlCl3-induced partial isomerization of 1 -14C-1 -chloropropane (I-C1-1-14C) to isotopically scrambled 1-chloropropane and 2-chloropropane …
Number of citations: 15 pubs.acs.org
E Alonso, H Guerrero, D Montaño, C Lafuente… - Thermochimica acta, 2011 - Elsevier
… Continuing with the study of mixtures with chloroalkanes [1], [2], [3], [4], [5], [6], [7], we have chosen the binary systems n-hexane + 1-chloropropane and n-heptane + 1-chloropropane. …
Number of citations: 37 www.sciencedirect.com
Y Hyun Chung, JH Han, YH Lee - Toxicological Research, 2015 - Springer
… This study was conducted to measure toxicity of 1-chloropropane (CAS No. : 540-54-5). … were exposed to 0, 310, 1,250, and 5,000 ppm of 1-chloropropane for 6 h/day, 5 day/week for 13 …
Number of citations: 3 link.springer.com
G Karabatsos, C Zioudrou… - Journal of the American …, 1970 - ACS Publications
… -position rearranged, mainly I, 1-chloropropane. The nonintervention of protonatedcyclopropanes in the reaction of 1-chloropropane with aqueous silver nitrate is consonant with our …
Number of citations: 12 pubs.acs.org
M Chorążewski, K Aim, I Wichterle, J Jacquemin… - The Journal of Chemical …, 2015 - Elsevier
… 1-chloropropane was determined to be close to 0.999 in mole fraction by gas chromatography (Hewlett–Packard 5890). In addition, the purity of 1-chloropropane … of 1-chloropropane at …
Number of citations: 13 www.sciencedirect.com
N Nonay, I Giner, B Giner, H Artigas, C Lafuente - Fluid phase equilibria, 2010 - Elsevier
… conclude that due to the molecular characteristics of 1-chloropropane, the additional parameter, k ij … formed by a cyclic ether (tetrahydropyran and tetrahydrofuran) and 1-chloropropane. …
Number of citations: 10 www.sciencedirect.com
V Saheb - Structural Chemistry, 2014 - Springer
… In the present study, the potential energy surfaces of the 1-chloropropane and 2-chloropropane have been investigated to locate the stationary points, ie, minimum energy structures …
Number of citations: 3 link.springer.com

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